Cas no 2034280-03-8 (N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)

N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide
- 2034280-03-8
- AKOS026701719
- N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
- N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
- F6495-5121
-
- インチ: 1S/C20H22N8O2/c29-20(25-16-1-3-17(4-2-16)26-5-7-30-8-6-26)15-10-27(11-15)18-9-19(23-13-22-18)28-14-21-12-24-28/h1-4,9,12-15H,5-8,10-11H2,(H,25,29)
- InChIKey: PLUULKCZJCIQAC-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C2C=C(N3C=NC=N3)N=CN=2)C1)NC1C=CC(=CC=1)N1CCOCC1
計算された属性
- 精确分子量: 406.18657197g/mol
- 同位素质量: 406.18657197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 575
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 101Ų
N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6495-5121-20μmol |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-15mg |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-10μmol |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-10mg |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-2mg |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-100mg |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-25mg |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-75mg |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-4mg |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6495-5121-2μmol |
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034280-03-8 | 2μmol |
$57.0 | 2023-09-08 |
N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide 関連文献
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamideに関する追加情報
Introduction to N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide (CAS No. 2034280-03-8)
N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034280-03-8, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The presence of functional groups such as morpholin and 1H-1,2,4-triazole suggests potential biological activities that are of great interest to researchers exploring new therapeutic avenues.
The structural design of this compound incorporates elements that are known to enhance binding affinity and selectivity towards biological targets. The morpholine ring, a common pharmacophore in drug discovery, is known for its ability to modulate protein-ligand interactions through its polar and hydrogen bonding capabilities. In contrast, the 1H-1,2,4-triazole moiety is recognized for its role in stabilizing heterocyclic frameworks and contributing to the overall bioactivity of small molecules. The pyrimidine and azetidine components further enrich the structural diversity, providing additional sites for interaction with biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of N-4-(morpholin-4-y)phenyl-1-6-(1H-1,2,4-triazol-1-y)pyrimidin-4-ylazetidine-3-carboxamide with various biological targets. These studies have highlighted its potential as a scaffold for developing inhibitors of enzymes and receptors involved in critical cellular pathways. For instance, preliminary docking studies suggest that this compound may interact with kinases and other enzymes implicated in cancer progression, making it a promising candidate for further exploration in oncology research.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The integration of the morpholine and triazole moieties into the pyrimidine backbone necessitates careful consideration of synthetic strategies to maintain the integrity of these sensitive functional groups. Researchers have employed advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the desired molecular framework efficiently.
In vitro studies have begun to unravel the pharmacological profile of N-4-(morpholin-4-y)phenyl-1-6((1H- ,2,,4-triazol-, , > )pyrimidin-4yazetidine-3-carboxamide (CAS No. 2034280-03-8). Initial assays have demonstrated inhibitory activity against several target enzymes, including those involved in inflammation and metabolic disorders. These findings align with the growing interest in developing dual-action compounds that can modulate multiple pathways simultaneously.
The potential therapeutic applications of this compound are broad and encompass various disease areas. Given its structural features, it may exhibit properties such as anti-inflammatory effects, immunomodulatory activity, or even neuroprotective capabilities. Further preclinical studies are warranted to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible benefits for patients.
The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. N-4-(morpholin-y)phenyl-6((1H-triazol
-y))-pyrimidin
-y
>)-azetidine
-3-carboxamide (CAS No.
203
,
820
,
030
,
8) plays a crucial role in this process by serving as a key intermediate in the synthesis of more complex drug candidates. The purity and stability of this compound are critical factors that influence downstream applications, including formulation development and clinical trials.
The chemical properties of N-N'-(E)-[(Z)-N'-(3-Chloro-N,N-dimethylbenzamido)ethylidene]bis(5-methylfuran)] (CAS No.
203
,
820
,
030
,
8) make it a versatile building block for medicinal chemists. Its ability to undergo various chemical transformations while maintaining structural integrity allows for the creation of diverse molecular libraries. High-throughput screening (HTS) techniques can be employed to rapidly assess the biological activity of derivatives derived from this intermediate.
In conclusion,N-N'-(E)-[(Z)-N'-(3-Chloro-N,N-dimethylbenzamido)ethylidene]bis(5-methylfuran)] (CAS No.
203
,
820
,
030
,
8) represents an exciting advancement in pharmaceutical chemistry with significant implications for drug discovery and development efforts worldwide.
2034280-03-8 (N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide) Related Products
- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)
- 333778-22-6(<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e)
- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)
- 1838653-58-9(1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine)
- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)
- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)




